Carboxylic Acid vs. Primary Amide: Calculated Physicochemical Divergence Between CAS 88698-39-9 and CAS 88698-38-8
The target benzoic acid (CAS 88698-39-9) possesses a calculated partition coefficient (clogP) of 1.95, as estimated by the ZINC docking database [1]. Its closest commercially catalogued analog, the benzamide derivative (CAS 88698-38-8), exhibits a significantly higher LogP of 3.66 and an increased polar surface area of 82.57 Ų . This 1.7‑unit LogP difference translates to a theoretical ~50‑fold shift in octanol/water partitioning and critically alters predicted passive membrane permeability. The target compound's lower LogP, combined with its ionizable carboxylic acid group (pKₐ ≈ 4.2 for 2‑aminobenzoic acid scaffold), provides superior aqueous solubility at physiological pH compared to the neutral benzamide, which lacks a formal charge center [2].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | clogP = 1.95 (ZINC-estimated) |
| Comparator Or Baseline | CAS 88698-38-8: LogP = 3.66 (ChemSrc-estimated) |
| Quantified Difference | ΔLogP = 1.71 units (≈50‑fold difference in partitioning) |
| Conditions | In silico prediction; ZINC and ChemSrc databases |
Why This Matters
A >1.7‑unit LogP difference dictates whether a compound partitions into membranes or remains in aqueous compartments, directly governing its suitability for biochemical assays, cell‑based screening, or in vivo formulation development.
- [1] ZINC Database. ZINC28261190: 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzoic acid. Calculated logP 1.948. https://zinc.docking.org/substances/ZINC000028261190/ (accessed 2026-04-30). View Source
- [2] DrugBank. 2-Aminobenzoic acid (Anthranilic acid). pKa 4.21 (carboxylic acid). https://go.drugbank.com/drugs/DB04166 (accessed 2026-04-30). View Source
